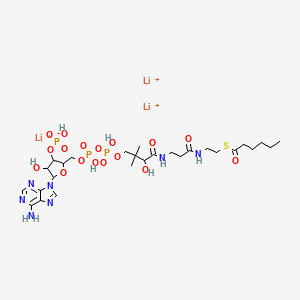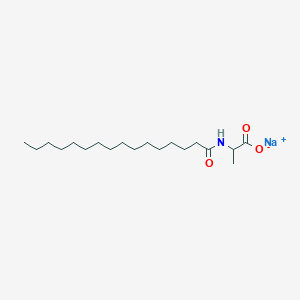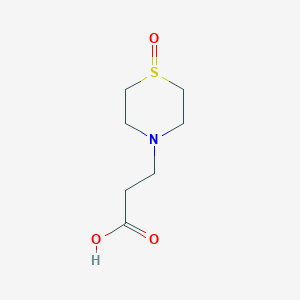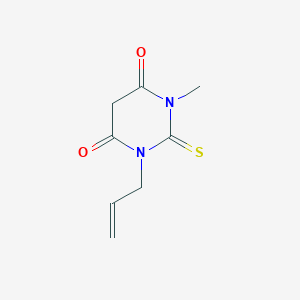
Hexanoyl coenzyme A trilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It plays a crucial role in various biochemical processes, including fatty acid oxidation, lipid biosynthesis, and ceramide formation . This compound is particularly significant in the study of metabolic pathways and enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoyl coenzyme A trilithium salt is synthesized through the acylation of coenzyme A with hexanoic acid. The reaction typically involves the use of hexanoic acid chloride and coenzyme A in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Hexanoyl coenzyme A trilithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoyl coenzyme A disulfide.
Reduction: Reduction reactions can convert it back to coenzyme A and hexanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the hexanoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Hexanoyl coenzyme A disulfide.
Reduction: Coenzyme A and hexanoic acid.
Substitution: Various acylated coenzyme A derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoyl coenzyme A trilithium salt has a wide range of applications in scientific research:
Biology: It plays a role in the study of fatty acid metabolism and lipid biosynthesis.
Industry: It is used in the production of various biochemical products and as a reagent in enzymatic assays.
Mechanism of Action
Hexanoyl coenzyme A trilithium salt functions as an acyl group carrier. It is involved in the transfer of the hexanoyl group to various substrates in metabolic pathways. The compound interacts with enzymes such as ghrelin O-acyltransferase, which prefers hexanoyl coenzyme A over other acyl donors . This specificity is crucial for the regulation of metabolic processes and the synthesis of bioactive molecules .
Comparison with Similar Compounds
Octanoyl coenzyme A trilithium salt: Similar in structure but with an eight-carbon acyl chain.
Butyryl coenzyme A trilithium salt: Contains a four-carbon acyl chain.
Acetyl coenzyme A trilithium salt: The simplest form with a two-carbon acyl chain.
Uniqueness: Hexanoyl coenzyme A trilithium salt is unique due to its specific role in fatty acid oxidation and lipid biosynthesis. Its preference by certain enzymes, such as ghrelin O-acyltransferase, highlights its importance in metabolic regulation . Additionally, its use as a starter unit for polyketide biosynthesis sets it apart from other coenzyme A derivatives .
Properties
Molecular Formula |
C27H45Li3N7O17P3S+2 |
|---|---|
Molecular Weight |
885.6 g/mol |
IUPAC Name |
trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/q;3*+1/p-1 |
InChI Key |
FBCJBRMDAWFEFV-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].[Li+].[Li+].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)





![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)

